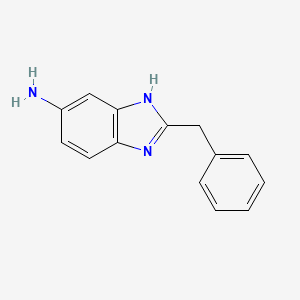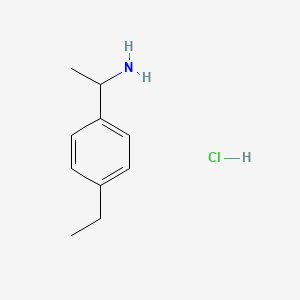
1-(4-Ethylphenyl)ethanamine hydrochloride
Vue d'ensemble
Description
1-(4-Ethylphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of [1-(4-ethylphenyl)ethyl]amine hydrochloride, a derivative of phenethylamine, is the trace amine-associated receptor 1 (TAAR1) . TAAR1 plays a crucial role in the regulation of monoamine neurotransmission in the brain .
Mode of Action
[1-(4-ethylphenyl)ethyl]amine hydrochloride interacts with its target, TAAR1, by binding to it . This binding inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . The compound also releases norepinephrine and dopamine, similar to amphetamine . It induces acetylcholine release via a glutamate-mediated mechanism .
Biochemical Pathways
The compound affects the monoamine neurotransmission pathway . It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The compound’s action on TAAR1 and VMAT2 affects the downstream release and reuptake of monoamines, influencing neurotransmission .
Pharmacokinetics
It is known that a significant amount of orally ingested phenethylamine, a related compound, is metabolized in the small intestine by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of monoamine neurotransmission, which can have various effects depending on the specific monoamines involved . For example, increased dopamine release can lead to increased alertness and energy, while increased norepinephrine release can lead to increased heart rate and blood pressure .
Action Environment
For example, certain foods or medications could inhibit or enhance the activity of enzymes like MAO-B and ALDH, affecting the compound’s metabolism and thus its bioavailability and effects .
Analyse Biochimique
Biochemical Properties
They can act as nucleophiles, participating in nucleophilic substitution reactions . They can also form imines and enamines when they react with aldehydes and ketones
Cellular Effects
The effects of 1-(4-Ethylphenyl)ethanamine hydrochloride on cells and cellular processes are not well-documented. Amines can influence cell function in several ways. For instance, they can alter the pH of the cellular environment, affecting enzyme activity and metabolic processes
Molecular Mechanism
Amines can interact with biomolecules through hydrogen bonding and ionic interactions . They can also inhibit or activate enzymes, depending on the specific structure of the amine and the enzyme . Changes in gene expression induced by this compound have not been reported.
Metabolic Pathways
Amines can be metabolized in the body through processes such as oxidation, methylation, and conjugation
Transport and Distribution
Amines can be transported across cell membranes through various mechanisms, including passive diffusion and active transport
Subcellular Localization
Amines can be found in various subcellular compartments, depending on their specific properties and functions
Propriétés
IUPAC Name |
1-(4-ethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCRPRAEAGOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


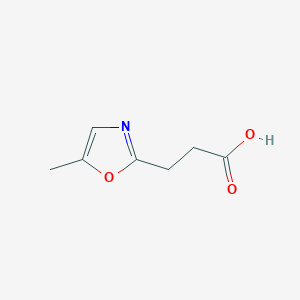
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)
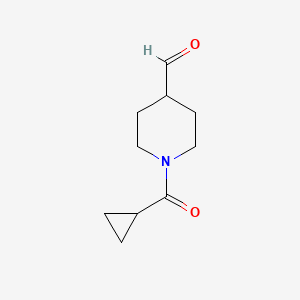
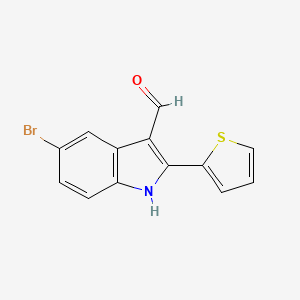

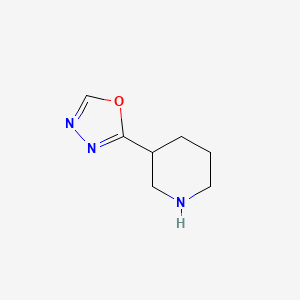
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080249.png)

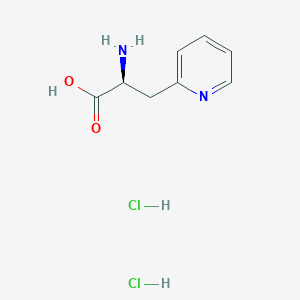
![[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B3080278.png)


![3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B3080289.png)
